

long-term stability and storage conditions for c-di-AMP disodium

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Compound of Interest

Compound Name: *c-di-AMP disodium*

Cat. No.: *B10787271*

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Technical Support Center: c-di-AMP Disodium Salt

This technical support center provides researchers, scientists, and drug development professionals with essential information on the long-term stability, storage, and handling of **c-di-AMP disodium** salt. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for **c-di-AMP disodium** salt?

A1: For long-term stability, **c-di-AMP disodium** salt should be stored at -20°C as a solid powder.^{[1][2][3][4]} Once reconstituted in a solvent, it is also recommended to store the solution at -20°C. Aliquoting the solution into single-use volumes is advised to minimize degradation from repeated freeze-thaw cycles.

Q2: How should I prepare a stock solution of **c-di-AMP disodium** salt?

A2: **c-di-AMP disodium** salt is soluble in water.^{[1][3]} To prepare a stock solution, reconstitute the solid powder in sterile, nuclease-free water to a desired concentration, for example, 10 mM. Ensure the powder is fully dissolved by vortexing gently. For cellular assays, the final

concentration of the solvent in the culture medium should be considered to avoid any cytotoxic effects.

Q3: Is **c-di-AMP disodium** salt stable to freeze-thaw cycles?

A3: Repeated freeze-thaw cycles can lead to the degradation of nucleotides. While specific data for c-di-AMP is limited, it is a general recommendation for nucleotide solutions to minimize the number of freeze-thaw cycles. It is best practice to aliquot stock solutions into volumes suitable for single experiments to preserve the integrity of the compound.

Q4: What are the primary downstream effects of c-di-AMP in bacteria?

A4: c-di-AMP is a crucial second messenger in many bacteria, regulating a variety of cellular processes. These include maintaining cell wall homeostasis, regulating potassium ion transport, DNA damage repair, and biofilm formation.^{[5][6]} Altering c-di-AMP levels can significantly impact bacterial growth and virulence.^{[5][6]}

Q5: Why is maintaining the correct intracellular concentration of c-di-AMP important in bacterial studies?

A5: The intracellular concentration of c-di-AMP is tightly regulated. Both insufficient levels and excessive accumulation can be detrimental to bacteria, a phenomenon that has led to it being described as an "essential poison".^{[7][8]} Therefore, when conducting experiments, it is crucial to use concentrations that are physiologically relevant to the bacterial species being studied to avoid artifacts such as growth defects or cell lysis.^{[8][9][10]}

Data Presentation: Long-Term Stability

While comprehensive, publicly available long-term stability data for **c-di-AMP disodium** salt is limited, the following table provides an illustrative summary of expected stability based on general knowledge of nucleotide stability and manufacturer recommendations. Users should always perform their own stability assessments for critical applications.

Storage Condition	Form	Duration	Purity (% Remaining)	Notes
-20°C	Solid Powder	24 Months	>98%	Recommended for long-term storage. Protect from moisture.
4°C	Solid Powder	1 Month	>95%	Suitable for short-term storage only.
Room Temperature	Solid Powder	< 1 Week	Degradation likely	Not recommended for storage.
-20°C	Aqueous Solution (10 mM)	12 Months	>95%	Aliquot to avoid repeated freeze-thaw cycles.
4°C	Aqueous Solution (10 mM)	< 1 Week	Degradation likely	Not recommended for storage of solutions.
Multiple Freeze-Thaw Cycles (-20°C to RT)	Aqueous Solution (10 mM)	10 Cycles	~90%	Significant degradation can occur. Aliquoting is highly recommended.

Experimental Protocols

Protocol for Assessing the Stability of c-di-AMP Disodium Salt by HPLC

This protocol outlines a method to quantify the degradation of c-di-AMP over time under different storage conditions.

1. Materials:

- **c-di-AMP disodium salt**
- Nuclease-free water
- HPLC system with a UV detector
- Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 μ m)
- Mobile Phase A: 50 mM Triethylammonium Acetate (TEAA), pH 7.0
- Mobile Phase B: Acetonitrile
- 0.22 μ m syringe filters

2. Preparation of Standards and Samples:

- **Stock Solution:** Prepare a 10 mM stock solution of c-di-AMP in nuclease-free water.
- **Calibration Standards:** Prepare a series of calibration standards ranging from 1 μ M to 100 μ M by diluting the stock solution.
- **Stability Samples:** Aliquot the stock solution into separate tubes for each storage condition to be tested (e.g., -20°C, 4°C, Room Temperature).

3. HPLC Method:

- **Column:** C18 reverse-phase column
- **Flow Rate:** 1.0 mL/min
- **Injection Volume:** 20 μ L
- **Detection Wavelength:** 259 nm
- **Gradient:**
 - 0-5 min: 5% B
 - 5-25 min: 5% to 30% B (linear gradient)

- 25-30 min: 30% B
- 30-35 min: 30% to 5% B (linear gradient)
- 35-40 min: 5% B (re-equilibration)

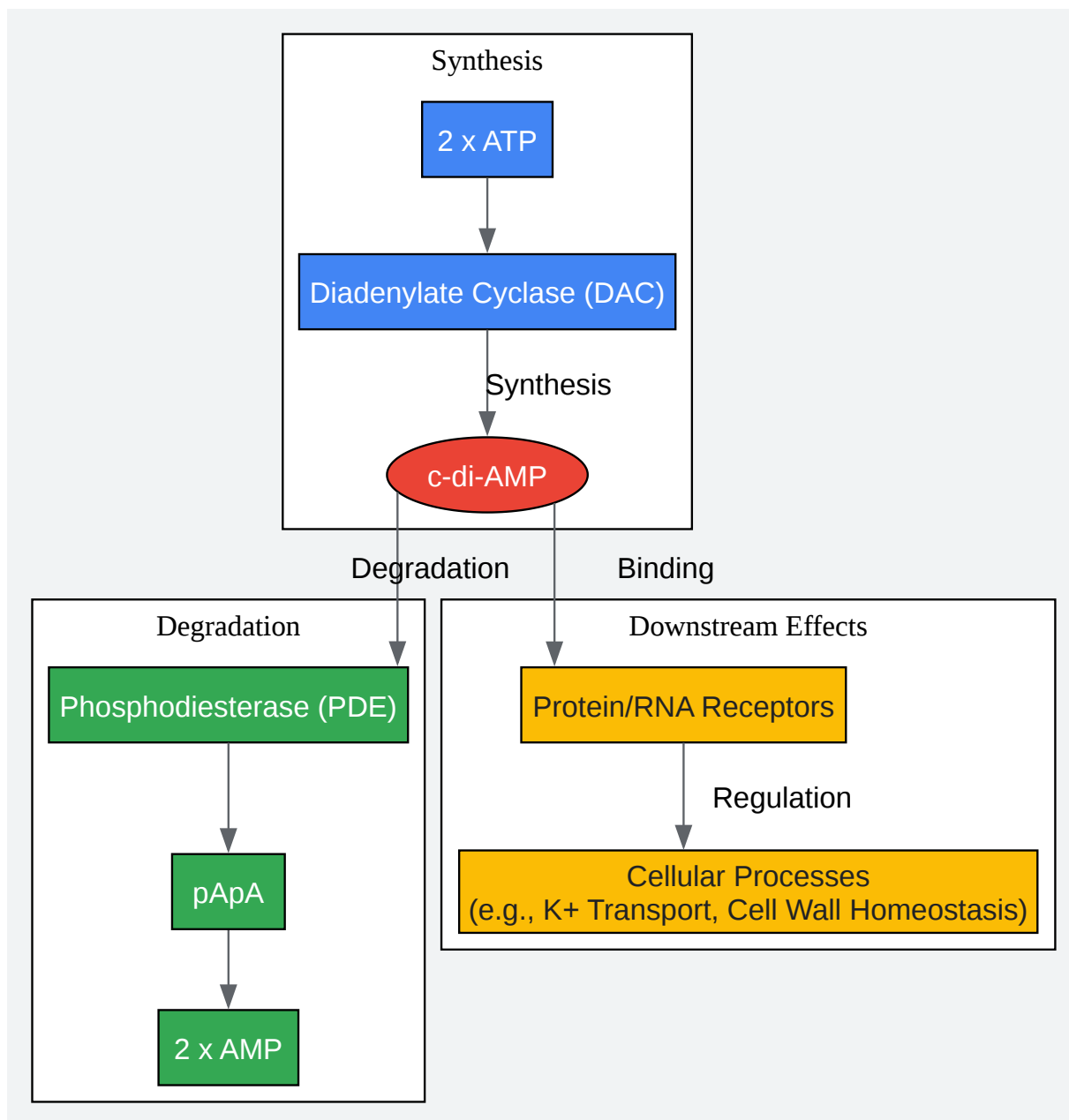
4. Stability Study Procedure:

- At designated time points (e.g., 0, 1, 3, 6, 12 months), retrieve a stability sample from each storage condition.
- Allow the sample to come to room temperature.
- Filter the sample through a 0.22 μ m syringe filter.
- Inject the sample onto the HPLC system.
- Generate a calibration curve by plotting the peak area of the standards against their concentration.
- Determine the concentration of c-di-AMP in the stability samples using the calibration curve.
- Calculate the percentage of c-di-AMP remaining compared to the initial concentration at time 0.

Troubleshooting Guide

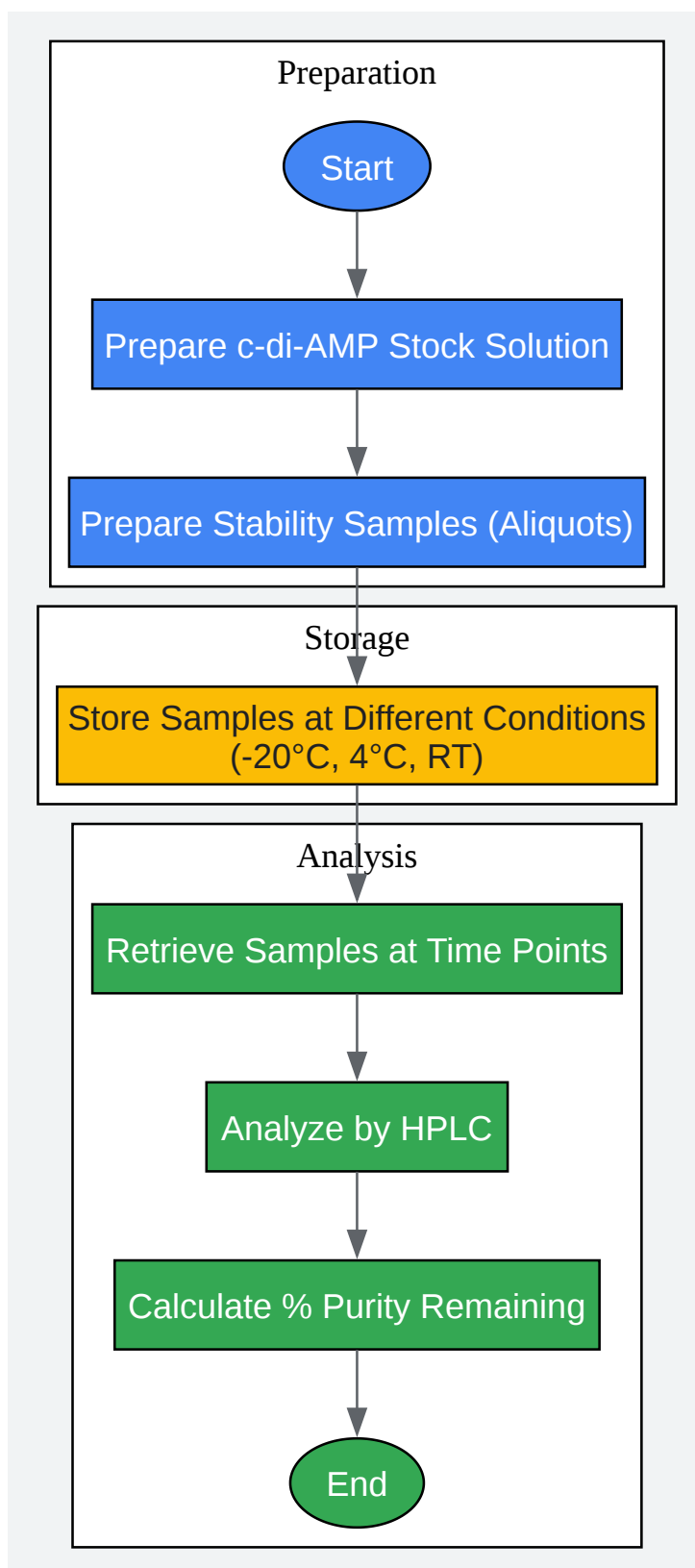
Issue	Possible Cause	Recommended Solution
No or low STING activation in cellular assays	1. Inefficient delivery of c-di-AMP into cells: c-di-AMP is negatively charged and does not readily cross the cell membrane. 2. Degraded c-di-AMP: Improper storage or handling may have led to degradation. 3. Low STING expression in the cell line.	1. Use a transfection reagent or cell permeabilization method (e.g., digitonin) to deliver c-di-AMP into the cytoplasm. 2. Verify the integrity of your c-di-AMP stock using HPLC. Use a fresh, properly stored aliquot. 3. Confirm STING expression in your cell line by Western blot or qPCR.
Unexpected bacterial phenotype (e.g., cell lysis, growth inhibition)	Incorrect concentration of c-di-AMP: Both too high and too low intracellular levels of c-di-AMP can be toxic to bacteria. [7] [8]	Perform a dose-response experiment to determine the optimal concentration for your bacterial strain and experimental conditions. Consult the literature for typical intracellular concentrations in your organism of interest.
Variable or inconsistent results between experiments	1. Repeated freeze-thaw cycles of stock solution: This can lead to gradual degradation of c-di-AMP. 2. Inconsistent preparation of working solutions.	1. Aliquot your stock solution into single-use volumes and store at -20°C. 2. Prepare fresh working solutions for each experiment from a thawed aliquot of the stock solution.
Appearance of extra peaks in HPLC chromatogram	Degradation of c-di-AMP: The extra peaks may correspond to degradation products such as pApA or AMP. [11]	Analyze a fresh, high-purity standard to confirm the retention time of intact c-di-AMP. If degradation is confirmed, use a new vial of c-di-AMP and ensure proper storage and handling procedures are followed.

Visualizations



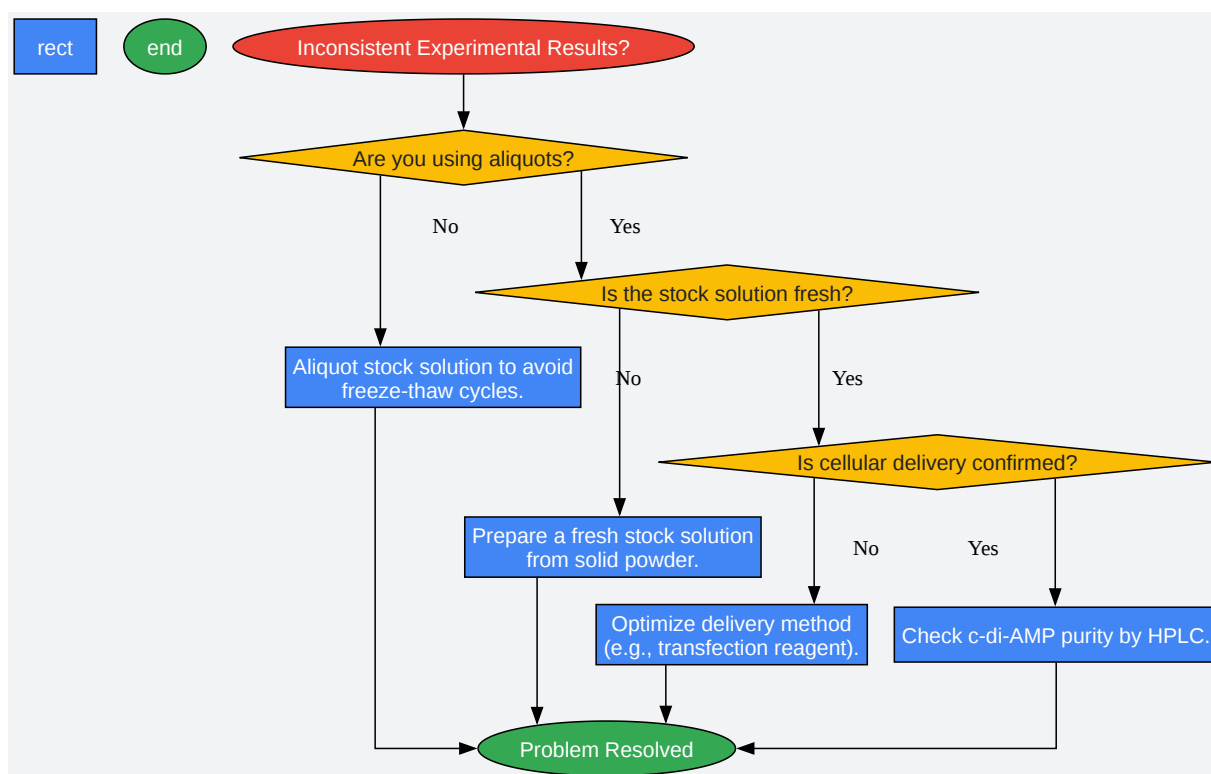
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Caption: c-di-AMP Signaling Pathway



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Caption: Workflow for Stability Assessment



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Caption: Troubleshooting Logic Flow

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